7-Bromo-4-chlorofuro[3,2-c]pyridine
Overview
Description
7-Bromo-4-chlorofuro[3,2-c]pyridine: is a heterocyclic compound with the molecular formula C7H3BrClNO and a molecular weight of 232.46 g/mol . This compound is characterized by the presence of both bromine and chlorine atoms attached to a fused furo-pyridine ring system.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 7-Bromo-4-chlorofuro[3,2-c]pyridine typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the bromination and chlorination of a furo[3,2-c]pyridine precursor. The reaction conditions often include the use of bromine and chlorine sources, such as bromine and thionyl chloride, in the presence of a suitable solvent like dichloromethane.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through recrystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions: 7-Bromo-4-chlorofuro[3,2-c]pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to remove halogen atoms.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.
Electrophilic Substitution: Reagents like aluminum chloride or iron(III) chloride in the presence of a suitable solvent.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide can yield methoxy derivatives of the compound .
Scientific Research Applications
Chemistry: 7-Bromo-4-chlorofuro[3,2-c]pyridine is used as a building block in the synthesis of more complex heterocyclic compounds. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals .
Biology and Medicine: In biological research, this compound is investigated for its potential as a pharmacophore in drug discovery. It is studied for its interactions with biological targets and its potential therapeutic applications .
Industry: In the industrial sector, this compound is used in the development of new materials and as a precursor in the synthesis of specialty chemicals .
Mechanism of Action
The mechanism of action of 7-Bromo-4-chlorofuro[3,2-c]pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
- 4-Chlorofuro[3,2-c]pyridine
- 7-Bromo-4-methylfuro[3,2-c]pyridine
- 7-Bromo-4-ethoxyfuro[3,2-c]pyridine
Comparison: Compared to similar compounds, 7-Bromo-4-chlorofuro[3,2-c]pyridine is unique due to the presence of both bromine and chlorine atoms, which can influence its reactivity and interactions with other molecules. This dual halogenation can enhance its utility in various synthetic applications and its potential as a versatile intermediate in chemical synthesis .
Properties
IUPAC Name |
7-bromo-4-chlorofuro[3,2-c]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrClNO/c8-5-3-10-7(9)4-1-2-11-6(4)5/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEKOTRYFIYDUEL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC2=C1C(=NC=C2Br)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40676662 | |
Record name | 7-Bromo-4-chlorofuro[3,2-c]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40676662 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.46 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1105187-43-6 | |
Record name | 7-Bromo-4-chlorofuro[3,2-c]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40676662 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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